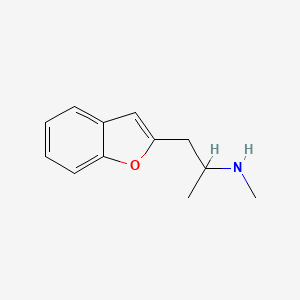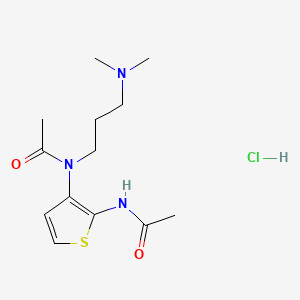
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of an acetylamino group, a thienyl ring, and a dimethylamino propyl chain, along with a monohydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the thienyl ring, followed by the introduction of the acetylamino group and the dimethylamino propyl chain. Common reagents used in these reactions include acetic anhydride, thienyl derivatives, and dimethylamine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography is essential to achieve the required quality standards for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(ethylamino)propyl)-, monohydrochloride
Uniqueness
The uniqueness of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride lies in its specific structural features, such as the combination of the acetylamino group, thienyl ring, and dimethylamino propyl chain. These features may confer unique chemical and biological properties, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
122777-83-7 |
|---|---|
Molekularformel |
C13H22ClN3O2S |
Molekulargewicht |
319.85 g/mol |
IUPAC-Name |
N-[3-[acetyl-[3-(dimethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-10(17)14-13-12(6-9-19-13)16(11(2)18)8-5-7-15(3)4;/h6,9H,5,7-8H2,1-4H3,(H,14,17);1H |
InChI-Schlüssel |
XMAGVVVQVNKMQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CS1)N(CCCN(C)C)C(=O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


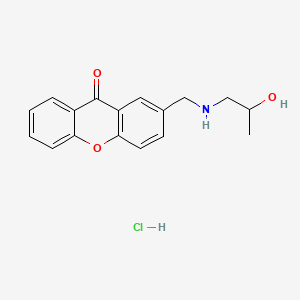
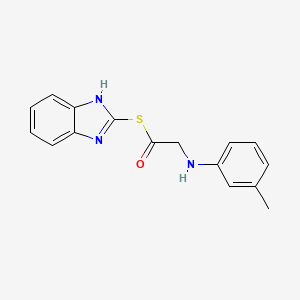

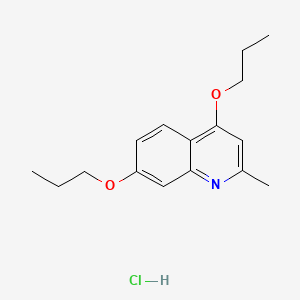
![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
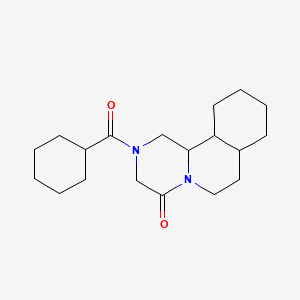
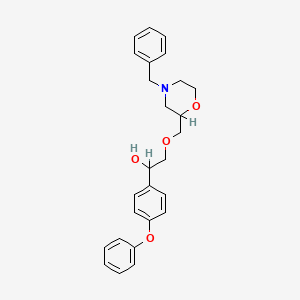
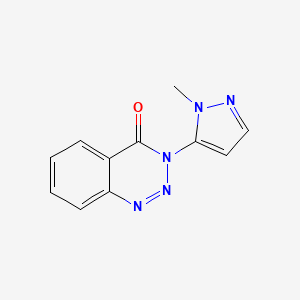
![9-(2,4-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12736736.png)
